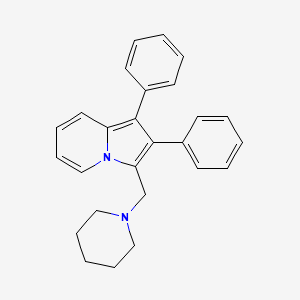

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine

Descripción

Propiedades

IUPAC Name |

1,2-diphenyl-3-(piperidin-1-ylmethyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2/c1-4-12-21(13-5-1)25-23-16-8-11-19-28(23)24(20-27-17-9-3-10-18-27)26(25)22-14-6-2-7-15-22/h1-2,4-8,11-16,19H,3,9-10,17-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJDACGXIVQWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C(=C3N2C=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridinium Ylide-Based Cyclization

The indolizine skeleton is classically synthesized via 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles (e.g., alkenes or alkynes). For 1,2-diphenyl substitution:

Metal-Free Cascade Annulation

A contemporary approach employs bromonitroolefins and 2-alkylpyridines in a Michael/SN2/aromatization sequence:

- Substrates : Methyl 2-pyridylacetate and 1-bromo-1-nitro-2-phenylethene.

- Conditions : Na2CO3, THF, 80°C, 24 h.

- Outcome : Direct formation of 3-nitroindolizine, reducible to the amine for subsequent functionalization.

Introduction of the Piperidin-1-ylmethyl Group

Post-Cyclization Alkylation

After constructing the indolizine core, the piperidin-1-ylmethyl moiety is introduced via nucleophilic substitution or Mannich reaction:

Friedel-Crafts Alkylation

For direct C-3 functionalization:

- Electrophile : Piperidin-1-ylmethyl chloride (prepared via chlorination of hydroxymethylpiperidine).

- Catalyst : AlCl3 in CH2Cl2 at 0°C.

- Yield : 50–65%, with competing arylation at C-1 and C-2.

Integrated One-Pot Strategies

Cu/Ir-Catalyzed Tandem Synthesis

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 60–75 | Moderate | High | Requires pre-formed ylide |

| Metal-Free Annulation | 55–65 | Low | Moderate | Nitro reduction step needed |

| Cu/Ir Catalysis | 68–72 | High | Low | Costly catalysts |

| Reductive Amination | 70–80 | N/A | High | Aldehyde intermediate required |

Mechanistic Insights and Optimization

Steric and Electronic Effects

- Diphenyl Groups : Electron-donating phenyl substituents at C-1 and C-2 enhance electrophilic substitution at C-3 but hinder piperidinylmethyl installation due to steric bulk.

- Piperidine Basicity : The tertiary amine in piperidine facilitates deprotonation during alkylation, improving reaction kinetics.

Análisis De Reacciones Químicas

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions .

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride can produce an alcohol .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine serves as an essential building block in organic synthesis. Its structure allows for the creation of more complex molecules and materials, making it valuable in the development of new compounds with tailored properties. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, further enhances its utility in synthetic chemistry.

Material Science

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its unique properties contribute to the development of specialty chemicals that are important in various applications ranging from coatings to plastics.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and interfere with essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has demonstrated potential anticancer properties. Studies suggest that it can inhibit certain enzymes involved in cell proliferation and survival. For instance, it has shown improved cytotoxicity and apoptosis induction in specific cancer cell lines when compared to established chemotherapeutic agents such as bleomycin . The incorporation of the piperidine moiety enhances its biological activity by optimizing binding interactions with molecular targets.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of nitrogen heterocycles like this compound. These compounds can activate the NRF2 pathway, which is crucial for cellular defense against oxidative stress . This property positions them as potential therapeutic agents for neurodegenerative diseases.

Medicinal Applications

Drug Development

The pharmacological properties of this compound make it a promising candidate for drug development. Its ability to modulate enzyme activity suggests potential applications in treating various diseases including cancer and infections. The compound's interaction with specific receptors may lead to the development of targeted therapies that minimize side effects while maximizing efficacy.

Therapeutic Potential in Alzheimer's Disease

The incorporation of piperidine derivatives has been linked to enhanced brain exposure of drugs targeting Alzheimer's disease. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the management of cognitive decline associated with this disease .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. Additionally, its antimicrobial properties could result from disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Comparación Con Compuestos Similares

Key Observations :

- The piperidinylmethyl group in the target compound may enhance membrane permeability compared to hydrazido derivatives, which are polar and less lipophilic .

- Unlike solvatochromic indolizines, the target compound lacks strong electron-withdrawing groups, suggesting divergent applications (biological vs. optical) .

Actividad Biológica

1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that illustrate its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors, often utilizing piperidine derivatives as key building blocks. The reaction conditions may vary but generally involve the use of organic solvents and specific catalysts to facilitate the formation of the indolizine framework.

Biological Mechanisms

The biological activity of this compound has been linked to several mechanisms:

- Antifungal Activity : Studies indicate that indolizine derivatives exhibit antifungal properties, potentially through the disruption of fungal cell membranes and inhibition of key metabolic pathways. For instance, certain derivatives have shown effectiveness against Candida auris, leading to cell cycle arrest and apoptosis in fungal cells .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. This is attributed to its ability to penetrate bacterial membranes and interfere with cellular functions .

- Potential Anticancer Effects : Preliminary research suggests that indolizine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

Numerous studies have explored the biological effects of this compound. Below are some notable findings:

Q & A

Basic Research Questions

What are the established synthetic routes for 1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine, and how can reaction conditions be optimized?

The synthesis of indolizine derivatives often involves cyclization reactions of pyridinium salts with electrophilic reagents. For example, pyridinium bromide derivatives can react with PCl₃ and Et₃N to form 2-phosphaindolizines, as demonstrated in early methodologies . Optimization parameters include:

- Temperature : Room temperature to reflux, depending on reagent reactivity.

- Catalysts : Use of triethylamine (Et₃N) for deprotonation and reaction acceleration.

- Purification : Recrystallization from ethyl acetate or methanol, achieving yields up to 90% in analogous compounds .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to minutes) for improved efficiency .

What analytical techniques are critical for verifying the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR data confirm substituent positions and scaffold integrity. For example, piperidine protons typically appear as multiplet signals at δ 1.4–2.5 ppm, while aromatic protons resonate at δ 6.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₅N₃ requires m/z 379.2046) .

- Melting Point Analysis : Consistency with literature values (e.g., 61–106°C for similar indolizines) ensures purity .

How should this compound be stored to maintain stability?

- Storage Conditions : Inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use PPE (gloves, lab coat) and P95 respirators for airborne particulates, as recommended for structurally related amines .

Advanced Research Questions

How can structure-activity relationships (SAR) guide functionalization of this indolizine derivative for pharmacological applications?

- Piperidine Modification : Substituting the piperidine group with bulkier amines (e.g., morpholine) may alter receptor binding kinetics, as seen in analogs targeting NMDA receptors .

- Aromatic Ring Functionalization : Introducing electron-withdrawing groups (e.g., fluoro, nitro) at the phenyl rings enhances metabolic stability, as demonstrated in kinase inhibitors .

- Data-Driven SAR : Cross-reference pharmacological data from patents (e.g., KR-101558475-B1) to prioritize substituents with proven bioactivity .

What advanced synthetic strategies can improve regioselectivity in indolizine functionalization?

- Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps, reducing byproducts (e.g., 94% yield for fluorobenzylidene derivatives) .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphates) could induce enantioselectivity in piperidine-containing analogs .

How should researchers address contradictions in reported spectral data or yields?

- Case Study : If NMR signals for the piperidine methylene group vary between δ 2.1–2.8 ppm across studies, verify solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities .

- Yield Discrepancies : Replicate reactions under inert conditions if oxidation side reactions are suspected (e.g., aryl hydrazine byproducts) .

What methodologies enable the introduction of trifluoromethyl or other electron-deficient groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.